molecular formula C16H24N2O.HCl B000466 Oxymetazoline hydrochloride CAS No. 2315-02-8

Oxymetazoline hydrochloride

Cat. No. B000466
CAS RN: 2315-02-8
M. Wt: 296.83 g/mol
InChI Key: BEEDODBODQVSIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxymetazoline hydrochloride and related compounds has been extensively studied. While specific methods for the synthesis of this compound itself are not directly mentioned in the available literature, the synthesis of similar compounds provides insight into potential pathways. For instance, the synthesis of 1,2,4-oxadiazoles, which could share synthetic pathways with oxymetazoline derivatives, involves primary amidoximes and acylating agents as initial reactants or reactions of 1,3-dipolar cycloaddition, especially with primary amidoximes (Pharmaceutical Chemistry Journal, 2005). These methods highlight the complex chemical processes involved in creating compounds with similar structures to this compound.

Molecular Structure Analysis

The molecular structure of this compound is crucial for its pharmacological effects. Although the specific molecular structure analysis of this compound is not detailed in the reviewed literature, understanding the structure of similar compounds can provide insights. Compounds like oxazolidinones, which have unique mechanisms of protein synthesis inhibition, offer a glimpse into the intricate molecular frameworks that contribute to the bioactivity of such molecules (Drugs, 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that define its properties and applications. For example, newer hemostatic agents, including oxymetazoline derivatives, exhibit more acceptable pH levels, which could be indicative of their reactivity and interaction with biological tissues (The Journal of prosthetic dentistry, 1993). Such reactions are essential for understanding the compound's chemical behavior and potential applications outside of direct pharmaceutical use.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. Although specific details on this compound are scarce in the provided literature, studies on related compounds suggest that factors like pH and chemical composition significantly impact these properties, potentially affecting the compound's effectiveness and storage requirements.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity with other compounds, pharmacological activity, and safety profile, are central to its use in medical applications. The literature review on oxymetazoline and related compounds, such as oxazolidinones, emphasizes the importance of understanding these chemical properties for developing effective and safe therapeutic agents (Drugs, 2012).

Scientific Research Applications

Adjunctive Treatment for Rosacea

Oxymetazoline hydrochloride cream (1%) has been evaluated for safety, tolerability, and efficacy as an adjunctive treatment with energy-based therapy for patients with moderate to severe facial erythema associated with rosacea. This study demonstrates oxymetazoline's potential role in dermatological treatments, specifically for rosacea-related symptoms (Tanghetti et al., 2020).

Analytical Methods in Pharmaceutical Formulation

Innovative methods have been developed for the determination of this compound in pharmaceutical formulations. For instance, an indirect Fluorophotometric method and a chemiluminescence method have been proposed, enhancing the accuracy and efficiency of quantifying oxymetazoline in pharmaceuticals (Saleem & Othman, 2016); (García-Campaña et al., 2004).

Treatment for Ptosis

This compound 0.1% ophthalmic solution has been approved for treating ptosis. A study assessing upper and lower eyelid position and eye whiteness after oxymetazoline administration showed significant improvement in eyelid height and sclera color (Ugradar et al., 2021).

Antimicrobial Activity and Ototoxicity

Research indicates that oxymetazoline solutions exhibit antimicrobial activity against common pathogens of otitis media. Additionally, these solutions were found to be non-ototoxic in animal models, suggesting their potential use in treating ear infections (Isaacson et al., 2005).

Influence on Nasal Ciliary Beat Frequency and Mucociliary Transport

Studies have examined oxymetazoline's effects on human nasal ciliary beat frequency and mucociliary transport time, revealing that clinical concentrations of oxymetazoline do not have an inhibitory effect on nasal ciliary function (Zhang et al., 2008).

Electrochemical Detection Methods

Electrochemical methods using Titania nanoparticles and multi-walled carbon nanotubes have been developed for sensitive detection of oxymetazoline. These advancements in analytical chemistry highlight the drug's electrochemical properties and potential applications in quality control (Munir et al., 2019).

Combined Therapies and Microvascular Effects

The combination of oxymetazoline with other treatments, such as pulsed dye laser, has been studied to understand its microvascular effects. These studies provide insights into the drug's mechanisms when used in dermatological therapies (Kelly et al., 2019).

Stability and Decomposition

Research on the stability of this compound in aqueous solutions contributes to understanding the drug's shelf life and optimal storage conditions. Such studies are crucial for ensuring the drug's efficacy over time (Stanisz, 2002).

Mechanism of Action

Target of Action

Oxymetazoline hydrochloride is a potent, direct-acting alpha (α)-adrenergic agonist with affinity to both α1- and α2-adrenoceptors . These receptors are primarily found in the smooth muscles of the blood vessels in the nasal passages. When these receptors are activated, they cause the muscles to contract, leading to vasoconstriction .

Mode of Action

This compound works by stimulating adrenergic receptors, which leads to vasoconstriction of dilated arterioles and reduces blood flow . This interaction with its targets results in the reduction of blood flow to the nasal mucosa, leading to a decrease in nasal congestion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway. By binding to α-adrenergic receptors, this compound triggers a cascade of events that ultimately lead to vasoconstriction . This vasoconstriction reduces blood flow to the nasal mucosa, relieving nasal congestion.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption through the mucosa of the nose when it is used as a nasal spray or drop . The first signs of action generally appear within a few minutes . Its effects might last ranging from a few minutes to many hours . It breaks down in the liver before being eliminated . The main metabolic route involves oxidation followed by conjugation among them . The metabolites are then eliminated through the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of blood vessels in the nasal passages. This results in a decrease in blood flow to the nasal mucosa, leading to a reduction in nasal congestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, buffer capacity, specific gravity, osmolality, and viscosity of the solution can impact the drug’s efficacy and stability . Furthermore, any qualitative or quantitative deviations from the reference listed drug, even in inactive ingredients, should be accompanied by an appropriate in vivo bioequivalence study or studies .

Safety and Hazards

Oxymetazoline hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed and causes serious eye damage . It may cause respiratory irritation if inhaled, and skin irritation if it comes in contact with the skin . It is advised to avoid contact with skin, eyes, or clothing, and not to breathe dust .

Biochemical Analysis

Biochemical Properties

Oxymetazoline hydrochloride acts as an agonist at α1- and α2-adrenoceptors . By stimulating these adrenergic receptors, it causes vasoconstriction of dilated arterioles and reduces blood flow . This interaction with enzymes and proteins plays a crucial role in its function as a decongestant.

Cellular Effects

This compound influences cell function by causing vasoconstriction in the cells lining the nasal passages and eyes. This vasoconstriction reduces blood flow and alleviates symptoms of congestion and redness . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its action on α-adrenergic receptors.

Molecular Mechanism

This compound exerts its effects at the molecular level through its action as an α-adrenergic agonist. It binds to and activates α1 and α2 adrenergic receptors, most notably . This binding interaction leads to vasoconstriction, reducing blood flow and relieving symptoms such as nasal congestion and ocular redness .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to persist for up to 7 hours after a single dose . Its elimination half-life in humans is approximately 5-8 hours . It is excreted unchanged both by the kidneys (30%) and in feces (10%) .

Dosage Effects in Animal Models

In dogs, signs of intoxication with this compound may include vomiting, bradycardia, cardiac arrhythmias, poor capillary refill time, hypotension or hypertension, panting, increased upper respiratory sounds, depression, weakness, collapse, nervousness, hyperactivity, or shaking . These signs usually appear within 30 min to 4 hr after exposure .

Metabolic Pathways

This compound is metabolized primarily in the kidneys (30%) and also excreted in feces (10%) . The specific metabolic pathways and enzymes involved in the metabolism of this compound are not fully characterized.

properties

IUPAC Name

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEDODBODQVSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177729
Record name Oxymetazoline hydrochloride
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Molecular Weight

296.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2315-02-8
Record name Oxymetazoline hydrochloride
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Record name Oxymetazoline hydrochloride [USAN:USP:JAN]
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Record name Oxymetazoline hydrochloride
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Record name Oxymetazoline hydrochloride
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Record name Oxymetazoline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does oxymetazoline hydrochloride exert its effects on the body?

A: this compound is an α-adrenergic agonist, primarily targeting the α1A-adrenoceptor. [] This interaction leads to vasoconstriction, which is the narrowing of blood vessels. [] This effect is particularly useful in reducing nasal congestion by shrinking swollen blood vessels in the nasal passages. [, ]

Q2: Can you elaborate on the applications of this compound beyond nasal decongestion?

A: While widely known for its use in nasal decongestants, this compound has shown promise in other areas. Research indicates its potential in treating persistent facial erythema associated with rosacea, again attributed to its vasoconstrictive properties. [, ] Additionally, case studies suggest potential benefits in temporarily relieving myasthenia gravis-related ptosis. [, ]

Q3: Does this compound impact the respiratory system beyond its decongestant action?

A: Studies using ex vivo human nasal epithelial cells have shown that this compound can impact ciliary beat frequency (CBF), a key mechanism for clearing mucus from the respiratory tract. Interestingly, this effect is concentration-dependent, with higher concentrations demonstrating an inhibitory effect on CBF. [, ]

Q4: What are the potential implications of this compound's impact on ciliary beat frequency?

A: While this compound effectively reduces nasal congestion, its inhibitory effect on CBF at higher concentrations raises considerations for its long-term use. [, ] Prolonged impairment of ciliary function could potentially increase the risk of respiratory infections due to reduced mucus clearance. [] This highlights the importance of using this compound responsibly and as directed, typically for short-term relief.

Q5: Are there alternative administration routes for this compound besides nasal sprays?

A: While nasal sprays are the most common, research suggests potential for topical application of this compound. [] Studies have explored its use in cream formulations for treating persistent facial erythema associated with rosacea. [, ] Additionally, case reports highlight the use of this compound eye drops for managing myasthenia gravis-related ptosis. [, ]

Q6: Are there any studies investigating the combined effect of this compound with other treatments?

A: Research has explored the combined use of this compound with other therapies for specific conditions. For instance, one study investigated the efficacy of combining this compound cream with 595-nm pulsed dye laser treatment for erythematotelangiectatic rosacea. [] Additionally, research has examined the safety and tolerability of using this compound cream as an adjunctive treatment with energy-based therapy for facial erythema in rosacea patients. []

Q7: How is this compound metabolized in the body?

A: Metabolic studies in rabbits have shown that a significant portion of this compound is excreted unchanged in urine, regardless of the administration route (ocular or nasal). [] The proportion of metabolites to unchanged oxymetazoline remains consistent across different administration routes, suggesting a conserved metabolic pathway. []

Q8: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?

A: Several analytical methods have been developed and validated for quantifying this compound in pharmaceutical preparations. High-performance liquid chromatography (HPLC) is a widely used technique, often employing reversed-phase chromatography with UV detection. [, , ] Other methods include spectrophotometry, exploiting the drug's UV absorbance properties, [, , , , , ] and spectrofluorimetry, which relies on the fluorescence of derivatives formed by reacting this compound with specific reagents. [, ]

Q9: Are there any reported cases of bacterial resistance to this compound?

A: While this compound itself might not directly target bacteria, studies have investigated the antimicrobial activity of commercially available oxymetazoline solutions. [] Findings suggest that these solutions exhibit activity against common middle ear pathogens, but this activity is likely attributed to the preservatives present in the formulations rather than the oxymetazoline itself. []

Q10: Are there any specific considerations for the formulation of this compound to ensure its stability and efficacy?

A: The stability of this compound in aqueous solutions has been extensively studied. [] Research highlights the influence of pH and temperature on its degradation kinetics, with a minimal degradation rate observed in the pH range of 2.0 to 5.0. [] Formulations often incorporate stabilizers and preservatives to ensure optimal drug stability and prevent microbial contamination. [, ]

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